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Introduction
4,6-Dinitro-o-cresol (DNOC) is a phenolic compound known to act as an uncoupler of

oxidative phosphorylation and an inducer of the mitochondrial permeability transition (MPT).

The mitochondrial permeability transition is the sudden increase in the permeability of the inner

mitochondrial membrane to solutes with a molecular mass of up to 1.5 kDa. This event,

mediated by the opening of the mitochondrial permeability transition pore (mPTP), leads to the

dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of

pro-apoptotic factors like cytochrome c, ultimately culminating in cell death.[1][2] Understanding

the mechanisms by which compounds like DNOC induce MPT is crucial for toxicology studies

and for the development of novel therapeutics targeting mitochondrial function.

These application notes provide a detailed protocol for inducing and measuring MPT in isolated

mitochondria using DNOC. The protocols cover the key assays for monitoring mitochondrial

swelling, changes in mitochondrial membrane potential, and cytochrome c release.

Data Presentation
The following tables summarize the quantitative data regarding the effects of DNOC on

mitochondrial function, based on studies using isolated rat liver mitochondria.[3]
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Table 1: Effect of DNOC on Mitochondrial Respiration and Membrane Potential

DNOC Concentration (µM)
Effect on Succinate-
Supported Respiration

Effect on Mitochondrial
Membrane Potential

10 - 50 Increase (uncoupling effect) Decrease

> 50 Inhibition Significant Decrease

Table 2: Conditions for DNOC-Induced Mitochondrial Permeability Transition

Parameter Condition Observation

DNOC Concentration > 50 µM Induction of MPT

Calcium (Ca²⁺) Required co-factor
Potentiates DNOC-induced

MPT

Cyclosporin A (CsA) Inhibitor of mPTP
Prevents DNOC-induced

mitochondrial swelling

Reactive Oxygen Species

(ROS)
Implicated

Catalase partially inhibits

swelling

Experimental Protocols
Protocol 1: Isolation of Rat Liver Mitochondria
This protocol describes the isolation of functional mitochondria from rat liver using differential

centrifugation.[4]

Materials:

Male Wistar rats (200-250 g)

Isolation Buffer: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

Homogenizer

Refrigerated centrifuge
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Procedure:

Euthanize the rat according to approved animal welfare protocols.

Excise the liver, wash it with ice-cold isolation buffer, and mince it into small pieces.

Homogenize the liver tissue in 4 volumes of ice-cold isolation buffer.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

Collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the

mitochondria.

Wash the mitochondrial pellet by resuspending it in isolation buffer and centrifuging again at

10,000 x g for 10 minutes at 4°C.

Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and

determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 2: Measurement of Mitochondrial Swelling
Mitochondrial swelling, an indicator of MPT pore opening, can be monitored by measuring the

decrease in light scattering (absorbance) of a mitochondrial suspension at 540 nm.[5][6]

Materials:

Isolated mitochondria

Swelling Buffer: 125 mM sucrose, 50 mM KCl, 5 mM HEPES, 2 mM KH₂PO₄, 1 mM MgCl₂,

pH 7.2

DNOC stock solution (in ethanol or DMSO)

CaCl₂ solution

Spectrophotometer

Procedure:
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Add isolated mitochondria (0.5-1.0 mg protein/mL) to the swelling buffer in a

spectrophotometer cuvette.

Equilibrate the suspension for 2 minutes at 30°C.

Add CaCl₂ to a final concentration that induces submaximal swelling (e.g., 50-100 µM, to be

optimized).

Add DNOC to the desired final concentration (e.g., 50-100 µM).

Monitor the decrease in absorbance at 540 nm for 10-15 minutes. A decrease in absorbance

indicates mitochondrial swelling.

Protocol 3: Assessment of Mitochondrial Membrane
Potential (ΔΨm)
The dissipation of the mitochondrial membrane potential can be measured using cationic

fluorescent dyes like Rhodamine 123 or Tetramethylrhodamine, Methyl Ester (TMRM), which

accumulate in mitochondria in a potential-dependent manner.[7][8]

Materials:

Isolated mitochondria

Incubation Buffer: 125 mM KCl, 10 mM HEPES, 2 mM K₂HPO₄, 5 mM MgCl₂, 5 mM

succinate, 1 µM rotenone, pH 7.4

Rhodamine 123 or TMRM stock solution

DNOC stock solution

Fluorometer or fluorescence microscope

Procedure:

Resuspend isolated mitochondria (0.5 mg protein/mL) in the incubation buffer.
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Add Rhodamine 123 (e.g., 0.5 µM) or TMRM (e.g., 100 nM) and incubate for 5 minutes at

37°C in the dark.

Measure the baseline fluorescence (Excitation/Emission: ~505/534 nm for Rhodamine 123;

~549/573 nm for TMRM).

Add DNOC to the desired final concentration.

Record the decrease in fluorescence over time. A decrease in fluorescence indicates

depolarization of the mitochondrial membrane.

Protocol 4: Detection of Cytochrome c Release
The release of cytochrome c from the intermembrane space into the cytosol is a key event

following MPT. This can be detected by Western blotting.[9][10]

Materials:

Isolated mitochondria treated with DNOC

Cytosolic extraction buffer

SDS-PAGE gels

PVDF membrane

Primary antibody against cytochrome c

Secondary antibody (HRP-conjugated)

Chemiluminescence detection reagents

Procedure:

Incubate isolated mitochondria with DNOC as described in the previous protocols.

Centrifuge the mitochondrial suspension at 10,000 x g for 5 minutes at 4°C.
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Carefully collect the supernatant, which represents the extramitochondrial fraction containing

any released cytochrome c.

Lyse the remaining mitochondrial pellet to obtain the mitochondrial fraction.

Separate the proteins from both fractions by SDS-PAGE and transfer them to a PVDF

membrane.

Probe the membrane with a primary antibody specific for cytochrome c.

Incubate with an HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescence substrate. An increase in cytochrome c

in the supernatant fraction indicates its release from the mitochondria.
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Caption: Signaling pathway of DNOC-induced MPT.

Experimental Workflow for Assessing DNOC-Induced
MPT
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Caption: Experimental workflow for DNOC-induced MPT assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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